![molecular formula C15H18O2 B1405866 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde CAS No. 1350761-50-0](/img/structure/B1405866.png)
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
Overview
Description
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C15H18O2 . It exhibits interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is characterized by a chroman ring, which is a cyclic compound consisting of a benzene ring fused to a heterocyclic dihydropyran ring . The compound also contains a cyclopropyl group and two methyl groups attached to the chroman ring, and a carbaldehyde group (also known as a formyl or aldehyde group) attached to the 8-position of the chroman ring .Scientific Research Applications
Metal-Free Domino Transformation
A study by Dey, Rajput, and Banerjee (2020) detailed a metal-free transformation of cyclopropane carbaldehydes to oxybis(2-aryltetrahydrofuran) derivatives via a domino Cloke-Wilson rearrangement-hydration-dimerization sequence. This process utilizes p-toluene sulfonic acid as a catalyst, providing insights into reaction intermediates and pathways (Dey, Rajput, & Banerjee, 2020).
Continuous-Flow Synthesis
Moi et al. (2022) developed a continuous-flow synthesis method for cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols. This acid-catalyzed procedure allows for scalable synthesis under mild conditions, showcasing the versatility of cyclopropyl carbonyl compounds in synthetic chemistry (Moi et al., 2022).
Ring-Opening Reactions
Wallbaum et al. (2016) demonstrated the ring-opening regio-, diastereo-, and enantioselective chlorochalcogenation of cyclopropyl carbaldehydes. The transformation, achieving three adjacent stereocenters, highlights the potential of cyclopropyl carbaldehydes in stereoselective synthesis, offering complete regioselectivity and moderate to high diastereo- and enantioselectivities (Wallbaum, Garve, Jones, & Werz, 2016).
Acid-Catalyzed Synthesis
Porcu et al. (2018) explored an acid-catalyzed synthesis method for arylthio cyclopropyl carbaldehydes and ketones, leading to a wide array of cyclopropyl carbaldehydes. This strategy highlights the synthetic utility and broad substrate scope of such compounds (Porcu et al., 2018).
Exploitation in Prins Cyclization
Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol for constructing relatively strained (E)-hexahydrooxonines. This method facilitates the stereoselective synthesis of complex cyclic structures, illustrating the potential of cyclopropane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).
properties
IUPAC Name |
6-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)6-5-11-7-12(10-3-4-10)8-13(9-16)14(11)17-15/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKMZSOAGVSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C3CC3)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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